1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Introduction to 1-Benzyl-5,6-Dimethyl-3-Phenylthieno[2,3-d]Pyrimidine-2,4(1H,3H)-Dione
Structural Classification Within Heterocyclic Chemistry
This compound belongs to the thieno[2,3-d]pyrimidine family, a class of fused heterocyclic systems combining a thiophene ring with a pyrimidine moiety. Its core structure features:
- A thieno[2,3-d]pyrimidine scaffold with sulfur at position 1 and nitrogen atoms at positions 3 and 5.
- Substituents including a benzyl group at position 1, methyl groups at positions 5 and 6, and a phenyl group at position 3.
Table 1: Key Structural Features of Thieno[2,3-d]Pyrimidine Derivatives
The compound’s molecular formula, C₂₁H₁₈N₂O₂S , and molecular weight of 362.45 g/mol reflect its moderate hydrophobicity, making it suitable for pharmacokinetic optimization. Its structural resemblance to adenine , a purine base in DNA/RNA, enables bioisosteric replacement strategies in drug design.
Historical Context of Thieno[2,3-d]Pyrimidine Derivatives in Medicinal Chemistry
Thieno[2,3-d]pyrimidine derivatives have been investigated since the mid-20th century, with research intensifying after the 1990s due to their versatile pharmacological profiles. Key milestones include:
- 1950s–1980s : Initial synthesis of thienopyrimidine analogs as nucleotide mimics for antiviral applications.
- 1990s–2000s : Discovery of kinase inhibition properties, particularly against EGFR and VEGFR.
- 2010s–Present : Development of derivatives with anticancer, anti-inflammatory, and antimicrobial activities.
Table 2: Evolution of Thieno[2,3-d]Pyrimidine Research
Recent studies highlight this compound as a lead compound in anticancer drug discovery , showing superior activity against breast cancer cell lines (e.g., MCF-7) compared to doxorubicin in preclinical models. Modifications at the benzyl and phenyl positions enhance target selectivity while maintaining metabolic stability.
The scaffold’s adaptability is evident in its synthetic versatility, allowing for:
- Regioselective functionalization at positions 2 and 4 via nucleophilic substitution.
- Ring expansion reactions to create polycyclic systems for improved binding affinity.
Properties
Molecular Formula |
C21H18N2O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
InChI Key |
VOXUOFHZDZDYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Thiophene Precursor Synthesis
The synthesis typically begins with the preparation of 2-amino-4,5-dimethylthiophene-3-carbonitrile, a common precursor for thienopyrimidines. Cyclocondensation with phenyl isocyanate in refluxing toluene forms the pyrimidine ring, yielding 3-phenyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
N1-Benzylation
The N1 position is functionalized via alkylation using benzyl bromide in the presence of a base such as potassium carbonate. A polar aprotic solvent like dimethylformamide (DMF) facilitates nucleophilic substitution at 80–100°C for 6–8 hours, achieving yields of 68–72%. Monitoring the reaction with thin-layer chromatography (TLC) is critical to prevent dialkylation.
Microwave-Assisted Condensation
Microwave irradiation significantly accelerates condensation steps. For instance, reacting 2-amino-4,5-dimethylthiophene-3-carboxylate with benzyl isothiocyanate under microwave conditions (600 W, 45 seconds) produces the thiourea intermediate, which cyclizes in situ with aqueous KOH to form the thienopyrimidine core. This method reduces reaction times from hours to minutes and improves yields to 75–80%.
Cyclization with Alcoholic Potassium Hydroxide
Cyclization of thiourea derivatives (e.g., 1-benzyl-3-phenylthiourea) in ethanolic KOH under reflux for 1–2 hours generates the pyrimidine ring. The potassium salt intermediate is acidified with HCl to precipitate the final product, yielding 65–70%. This method is favored for its simplicity but requires careful pH control to avoid decomposition.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts enable selective arylations. For example, Suzuki-Miyaura coupling of a brominated thienopyrimidine precursor with phenylboronic acid introduces the C3-phenyl group. Using Pd(PPh3)4 as a catalyst and Na2CO3 as a base in a toluene/water biphasic system at 90°C achieves 85–90% yields. This method offers superior regioselectivity compared to traditional Friedel-Crafts alkylation.
Functional Group Interconversion
Methylation at C5 and C6
Methyl groups are introduced via nucleophilic substitution using methyl iodide and a strong base (e.g., LDA) at −78°C. Quenching with aqueous NH4Cl stabilizes the product, yielding 60–65%. Alternatively, dimethyl sulfate in DMF at 50°C provides milder conditions but lower yields (55–60%).
Benzyl Group Optimization
Benzylation efficiency depends on the leaving group. Tosylates or mesylates at N1 react with benzylamine in acetonitrile at reflux, achieving 70–75% yields. Alternatively, Ullmann coupling with benzyl chloride and CuI/1,10-phenanthroline in DMSO at 120°C affords 80% yield but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Microwave Cyclization | 600 W, 45 sec, KOH | 75–80 | Rapid, high yield | Specialized equipment required |
| Alcoholic KOH Cyclization | Reflux, 2 hr, HCl workup | 65–70 | Simple setup | Moderate yield, pH sensitivity |
| Palladium Coupling | Pd(PPh3)4, 90°C, biphasic solvent | 85–90 | High selectivity | Costly catalysts |
| Alkylation | DMF, 80°C, K2CO3 | 68–72 | Scalable | Risk of over-alkylation |
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and water (H2O) at room temperature or slightly elevated temperatures.
Reduction: LiAlH4, NaBH4, ethanol (EtOH), and tetrahydrofuran (THF) under reflux conditions.
Substitution: Amines, thiols, and appropriate solvents like dichloromethane (DCM) or acetonitrile (MeCN) at ambient or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Inhibition of Enzymatic Activity : It has been shown to inhibit d-Dopachrome tautomerase activity, which is relevant in various pathological conditions including cancer.
- Anticancer Properties : Thienopyrimidine derivatives are known for their anticancer effects due to their ability to interfere with DNA biosynthesis and other cellular processes. This compound is part of that class and exhibits similar properties.
- Antiviral Activity : Some derivatives within this class have demonstrated activity against viruses such as HIV and herpes simplex virus.
Case Studies
Several case studies highlight the therapeutic potential of 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione:
- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by disrupting DNA synthesis pathways. The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations.
- Antiviral Efficacy : In vitro experiments showed that derivatives of thienopyrimidines exhibited antiviral activity against herpes simplex virus type 1 (HSV-1). The compound's ability to inhibit viral replication was attributed to its interaction with viral enzymes.
Mechanism of Action
The mechanism of action of 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Pyrido[2,3-d]pyrimidines exhibit broader herbicidal applications due to interactions with protoporphyrinogen oxidase (PPO), as demonstrated by molecular docking studies . In contrast, thieno analogs show superior antimicrobial activity, with MIC values against P. aeruginosa lower than streptomycin .
Substituent Effects on Bioactivity
Substituents at positions 1, 3, 5, and 6 critically modulate activity:
- Position 1 (Benzyl vs. Methyl/Other Groups): Benzyl groups enhance lipophilicity and membrane penetration. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (thiazolyl substituent) shows higher activity against S. aureus than metronidazole .
- Position 3 (Phenyl vs. Fluorophenyl): Fluorine substituents in pyrido[2,3-d]pyrimidines (e.g., compound 2o) improve herbicidal activity via hydrogen bonding with Arg98 and Thr176 in PPO .
- Positions 5/6 (Methyl Groups): Methyl substituents increase steric bulk and metabolic stability. 5,6-Dimethylthieno[2,3-d]pyrimidines are patented as acetyl-CoA carboxylase inhibitors, highlighting their role in metabolic regulation .
Computational and Structural Insights
- Electronic Properties: Pyrido[2,3-d]pyrimidines exhibit HOMO-LUMO gaps of 3.91–4.10 eV, correlating with charge-transfer efficiency . Thieno analogs likely have narrower gaps due to sulfur’s electron-donating nature, though experimental data are lacking.
- Molecular Docking: Fluorinated pyrido derivatives form π–π interactions (5.9–6.0 Å) and hydrogen bonds (2.3–4.3 Å) with PPO, critical for herbicidal activity . Thieno compounds’ antimicrobial action may involve TrmD inhibition, though docking studies show weaker binding .
- NBO Analysis: Charge transfer in hydroxybenzoyl-pyrido[2,3-d]pyrimidines occurs via lone-pair interactions between O atoms and antibonding orbitals, enhancing stability .
Biological Activity
1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class. Its unique structure incorporates a benzyl group, two methyl groups, and a phenyl group attached to the thieno[2,3-d]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in antiviral and anticancer research.
Chemical Structure
The chemical formula of this compound is with a molecular weight of 362.45 g/mol. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O2S |
| Molecular Weight | 362.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 892274-44-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways that are crucial for therapeutic outcomes. Research indicates that derivatives of thieno[2,3-d]pyrimidines can inhibit key enzymes involved in viral replication and cancer cell proliferation.
Antiviral Activity
A significant area of study has been the antiviral properties of thieno[2,3-d]pyrimidines. For instance:
- Anti-HIV Activity : Studies have shown that similar compounds exhibit anti-HIV activity by targeting reverse transcriptase (RT) and integrase (IN) enzymes. The mechanism involves competitive inhibition which prevents viral replication .
- Case Study : A derivative synthesized via N-hydroxylation demonstrated enhanced anti-HIV RT and IN activity post-modification. This suggests that structural modifications on the thieno[2,3-d]pyrimidine scaffold can significantly impact biological efficacy .
Anticancer Properties
Research has also explored the anticancer potential of thieno[2,3-d]pyrimidines:
- Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway and inhibition of cyclin-dependent kinases (CDKs).
- Case Study : In vitro studies have indicated that specific derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Comparative Analysis
To further understand the biological activity of this compound in comparison with similar compounds:
Q & A
Q. Key SAR Table :
| Substituent at N1 | Activity (vs. S. aureus) | Reference |
|---|---|---|
| H (unsubstituted) | IC₅₀: 10 µg/mL | |
| 4-Methylbenzyl | IC₅₀: 50 µg/mL | |
| Chloroacetamide | IC₅₀: >100 µg/mL |
Advanced: Are there contradictions in substituent effects on bioactivity across studies?
Methodological Answer :
Discrepancies arise from differing heterocyclic substituents:
- Thiazole vs. Oxadiazole : Thiazole-substituted derivatives () show higher S. aureus activity than oxadiazole analogs (). This may reflect differences in target binding or solubility .
- Imidazo[1,2-a]pyridine : Derivatives with this substituent () exhibit moderate activity against P. aeruginosa but poor docking affinity to TrmD enzyme, suggesting alternative mechanisms .
Advanced: What computational methods elucidate the mechanism of action?
Q. Methodological Answer :
- Molecular Docking : Studies with P. aeruginosa TrmD enzyme (PDB: 6XK9) show weak binding (IC₅₀ >15 µM), implying non-enzymatic targets .
- DFT Analysis : Used to predict electronic properties (e.g., HOMO-LUMO gaps ~3.9–4.1 eV) and reactive sites via molecular electrostatic potential (MEP) mapping .
- Recommendations : Pair docking with molecular dynamics (MD) simulations or QSAR to explore off-target effects .
Advanced: How to resolve contradictions in NMR data for structurally similar analogs?
Methodological Answer :
Contradictions in chemical shifts (e.g., methylene protons) are resolved by:
Solvent Calibration : DMSO-d₆ vs. CDCl₃ shifts due to hydrogen bonding .
Crystallography : Single-crystal X-ray diffraction (e.g., dihedral angles ~88.2° between pyrimidine and benzene rings) validates spatial arrangements .
Advanced: What strategies improve the bioavailability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
